molecular formula C8H7BrCl2N2O B13586509 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride

Cat. No.: B13586509
M. Wt: 297.96 g/mol
InChI Key: DJHFOVVREXBXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a specialized chemical building block designed for the synthesis of novel compounds targeting biologically significant kinases. Its core structure is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which is recognized in medicinal chemistry for its ability to mimic the purine ring of ATP, allowing it to bind effectively to the hinge region of various kinase active sites . This compound is functionally elaborated with reactive handles—a bromo substituent and an acyl chloride group—making it a versatile intermediate for constructing targeted inhibitors through cross-coupling and amidation reactions. Research into the pyrrolo[2,3-b]pyridine scaffold has demonstrated its high value in developing potent inhibitors for challenging targets. For instance, derivatives based on this structure have been rationally designed as potent, nanomolar-range inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurological conditions such as Alzheimer's disease . In parallel, this chemotype has been successfully employed to develop inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of kinases critically involved in cancer progression, with resulting compounds showing potent anti-proliferative effects . The presence of both the bromine and acid chloride functionalities on this molecule provides researchers with orthogonal synthetic pathways to efficiently introduce complex aromatic and heteroaromatic groups, as well as various amine-containing side chains, which are crucial for optimizing drug-like properties including potency, selectivity, and metabolic stability. This makes it an essential reagent for chemical biology and drug discovery programs focused on kinase-related pathologies.

Properties

Molecular Formula

C8H7BrCl2N2O

Molecular Weight

297.96 g/mol

IUPAC Name

5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H

InChI Key

DJHFOVVREXBXIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine or related azaindole derivatives, which serve as the heterocyclic scaffold for further functionalization.

Stepwise Preparation Method

The preparation involves the following key steps:

Formation of the Pyrrolo[2,3-b]pyridine Core
  • Cyclocondensation reactions of appropriate amino-pyrrole derivatives with active methylene compounds under acidic conditions (acetic acid with catalytic hydrochloric acid) to form substituted pyrrolo[2,3-b]pyridines have been reported.
  • The reaction proceeds via nucleophilic attack of amino groups on electrophilic carbonyl carbons, followed by proton transfers and ring closure to form the bicyclic system.
Bromination at the 5-Position
  • Bromination is achieved by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at temperatures ranging from 0 °C to room temperature.
  • Reaction times vary from 10 minutes to several hours depending on reagent and conditions.
  • Bases like triethylamine or sodium hydroxide can be used to facilitate the reaction.
Introduction of the Carbonyl Chloride Group
  • The carbonyl chloride (acyl chloride) functionality at the 1-position is introduced via nucleophilic acyl substitution .
  • This typically involves converting the corresponding carboxylic acid or ester intermediate into the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid or by isolation from acidic aqueous workup.
Purification and Isolation
  • Final purification is commonly performed by recrystallization or silica gel column chromatography.
  • Ion exchange resins (e.g., DOWEX 50WX2-400) may be used to convert free base forms into hydrochloride salts and to remove impurities.

Reaction Conditions and Mechanistic Insights

Step Reagents/Conditions Temperature Time Notes
Cyclocondensation 2-amino-pyrrole derivative + active methylene compound, acetic acid, catalytic HCl Reflux (~100 °C) 4 hours Protonation activates carbonyl; nucleophilic attack forms bicyclic ring
Bromination Br2 or NBS, triethylamine/base, CHCl3 or DCM 0 to 25 °C 10 min to 16 hours Electrophilic aromatic substitution at 5-position
Acyl chloride formation Thionyl chloride or oxalyl chloride 0 to room temperature 1 to 3 hours Conversion of acid/ester to acid chloride
Salt formation and isolation HCl aqueous solution or ion exchange resin Room temperature 1 to 3 hours Hydrochloride salt enhances stability

Representative Synthetic Route (Summary)

Analytical and Spectroscopic Confirmation

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Outcome/Notes
Cyclocondensation Acid-catalyzed ring closure Amino-pyrrole + active methylene compound, AcOH, HCl catalyst Reflux, 4 hrs Formation of pyrrolo[2,3-b]pyridine core
Electrophilic Bromination Bromination at 5-position Br2 or NBS, base, CHCl3/DCM 0–25 °C, 10 min–16 hrs Selective bromination at 5-position
Acyl Chloride Formation Conversion of acid/ester to acyl chloride SOCl2 or (COCl)2 0–25 °C, 1–3 hrs Introduction of carbonyl chloride group
Hydrochloride Salt Formation Acidification and purification HCl aqueous or ion exchange resin Room temp, 1–3 hrs Formation of stable hydrochloride salt

Chemical Reactions Analysis

Cross-Coupling Reactions at the 5-Bromo Position

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation. Key examples include:

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/water (80°C, 8–16 h)5-Aryl-1H-pyrrolo[2,3-b]pyridine derivatives68–85%
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene (reflux, 12–24 h)5-Amino-substituted pyrrolo[2,3-b]pyridines50–75%
  • The reaction with phenylboronic acid under Suzuki conditions proceeds efficiently due to the electron-deficient nature of the pyrrolopyridine core .

  • Bromine’s position ortho to the nitrogen enhances reactivity in couplings compared to para-substituted analogs .

Nucleophilic Substitution at the 1-Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic acyl substitution reactions:

NucleophileConditionsProductApplicationSource
AminesDIPEA, DMF (0°C → rt, 2–4 h)1-Amide derivatives (e.g., peptide conjugates)Drug candidate synthesis
AlcoholsPyridine, THF (reflux, 6–12 h)1-Ester derivativesProdrug development
HydrazinesEtOH, rt (1–2 h)1-Hydrazide intermediatesHeterocycle elaboration
  • The hydrochloride counterion enhances electrophilicity of the carbonyl chloride by protonating residual amines or alcohols .

  • Steric hindrance from the fused bicyclic system slows reactions with bulky nucleophiles .

Hydrolysis of the Carbonyl Chloride

Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:

C7H5BrClN2OH2O, NaOHC7H5BrN2O2+HCl\text{C}_7\text{H}_5\text{BrClN}_2\text{O} \xrightarrow{\text{H}_2\text{O, NaOH}} \text{C}_7\text{H}_5\text{BrN}_2\text{O}_2 + \text{HCl}

  • Conditions : 2.5 N NaOH, methanol/water (50°C, 30 min), followed by acidification with HCl .

  • Yield : >90% (isolated as a crystalline solid) .

Salt-Dependent Reactivity

The hydrochloride salt influences reaction pathways:

  • Protonation Effects : Stabilizes intermediates in coupling reactions but may require neutralization (e.g., with K₂CO₃) for nucleophilic substitutions .

  • Solubility : Enhances solubility in polar aprotic solvents (DMF, DMSO) but precipitates in ethyl acetate/water mixtures during workup .

Side Reactions and Limitations

  • Debromination : Observed under strongly reducing conditions (e.g., H₂/Pd-C, EtOH), yielding unsubstituted pyrrolopyridine .

  • Ring-Opening : Prolonged heating in basic aqueous media (>80°C) leads to partial decomposition of the bicyclic core .

This compound’s dual functionality makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development . Experimental protocols emphasize strict temperature control and inert atmospheres to suppress side reactions .

Scientific Research Applications

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine ring system can form hydrogen bonds and other interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Pexidartinib Hydrochloride (Turalio®)
  • Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride.
  • Key Differences :
    • Chloro substituent at position 5 instead of bromo.
    • Methyl and trifluoromethylpyridine moieties enhance kinase inhibition (CSF1R/Kit inhibitor).
  • Application: FDA-approved for tenosynovial giant cell瘤 (TGCT), highlighting therapeutic utility compared to the target compound’s role as a synthetic intermediate .
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-61-9)
  • Structure : Bromo at position 6, chloro at position 3.
  • Key Differences :
    • Halogen positional isomerism alters electronic distribution.
    • Lacks the reactive carbonyl chloride, reducing utility in acylative coupling.
  • Application : Building block for kinase inhibitors or PROTACs .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-22-2)
  • Structure : Methyl group at position 1 instead of carbonyl chloride.
  • Key Differences :
    • Methylation increases lipophilicity (logP ~2.1 vs. ~1.5 for the target compound).
    • Enhanced metabolic stability but reduced reactivity for further functionalization .

Functional Group Comparisons

Carbonyl Chloride vs. Boronic Acid
  • Example : {1H-Pyrrolo[2,3-b]pyridin-5-yl}boronic acid (CAS: 1000340-64-6).
    • Key Differences :
  • Boronic acid enables Suzuki-Miyaura cross-coupling, whereas the target compound’s carbonyl chloride facilitates amide/ester formation.
    • Application : Boronic acid derivatives are pivotal in C–C bond-forming reactions .
Methoxy vs. Bromo/Carbonyl Chloride
  • Example : 5-Methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride.
    • Key Differences :
  • Methoxy’s electron-donating effect increases aromatic ring electron density, contrasting with bromo/carbonyl chloride’s electron-withdrawing effects.
    • Reactivity : Less electrophilic, limiting use in halogenation or nucleophilic substitution .

Research Findings and Trends

  • Stability : Hydrochloride salts (e.g., target compound) improve crystallinity and storage stability versus free bases .
  • Drug Development : Pyrrolo[2,3-b]pyridine scaffolds are prioritized in kinase inhibitor design due to their planar aromaticity and hydrogen-bonding capacity .

Biological Activity

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride (CAS No. 2742653-13-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5BrClN2O
  • Molecular Weight : 232.48 g/mol
  • Purity : ≥95%

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class exhibit significant biological activities primarily through the inhibition of specific kinases. Notably, 5-bromo derivatives have been shown to inhibit Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), which is involved in various cellular processes including cell proliferation and electrolyte homeostasis .

Inhibition of SGK-1 Kinase

  • Role of SGK-1 : SGK-1 is implicated in renal and cardiovascular diseases by mediating sodium retention and cell proliferation.
  • Therapeutic Implications : Inhibition of SGK-1 may provide therapeutic benefits in managing conditions such as hypertension and renal fibrosis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives:

Activity Effect Reference
SGK-1 InhibitionReduces renal cell proliferation
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial ActivityExhibits activity against specific bacterial strains

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. Results demonstrated that 5-bromo derivatives significantly inhibited cell growth and induced apoptosis, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of 5-bromo derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes and purification methods for 5-bromo-pyrrolo[2,3-b]pyridine derivatives?

The synthesis typically involves halogenation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example:

  • Halogenation : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via bromination of the parent heterocycle using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., with 3,4-dimethoxyphenylboronic acid) introduce aryl/alkynyl groups at the 3- or 5-position .
  • Purification : Silica gel flash chromatography (heptane/ethyl acetate, 8:2 ratio) is commonly used, yielding compounds with >95% purity .

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 80°C67%
Suzuki CouplingPd(PPh3)4, K2CO3, 105°C58%
PurificationHeptane:EtOAc (8:2)51–91%

Q. How is the structural identity of 5-bromo-pyrrolo[2,3-b]pyridine derivatives confirmed?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are critical. For instance, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 9.93 ppm (singlet), while aromatic protons resonate between δ 7.07–8.76 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) confirm planar azaindole skeletons and hydrogen-bonded dimers (N–H⋯N interactions) .

Q. Example NMR Data

Compound1H^1H NMR (δ, ppm)Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine12.40 (NH), 8.39–7.42 (HetH, PhH)
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine10.03 (CHO), 8.55–7.48 (HetH, TsH)

Q. What reaction parameters are critical for optimizing yields in cross-coupling reactions?

  • Catalyst Loading : Pd(PPh3_3)4_4 at 2 mol% ensures efficient coupling .
  • Solvent System : Toluene/ethanol (3:1) enhances solubility of boronic acids .
  • Temperature : Reactions at 105°C for 4 hours maximize conversion .
  • Base : K2_2CO3_3 (2M) neutralizes HBr byproducts, preventing side reactions .

Advanced Research Questions

Q. How can regioselective functionalization at the 1-, 3-, and 5-positions be achieved?

  • N1-Alkylation : Use NaH/THF with alkyl halides (e.g., benzyl bromide) for >99% yield at the 1-position .
  • C3-Ethynylation : Sonogashira coupling with phenylacetylene under argon atmosphere .
  • C5-Arylation : Suzuki-Miyaura coupling with electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) .

Challenges : Competing reactivity at N1 and C3 requires protecting groups (e.g., tosyl) to direct substitution .

Q. How should researchers address contradictions in synthetic yields or spectroscopic data?

  • Yield Discrepancies : Variations (e.g., 36% vs. 75% in alkylation) may arise from moisture-sensitive reagents (NaH) or incomplete purification .
  • Spectroscopic Ambiguities : Overlapping signals in 1H^1H NMR (e.g., aromatic protons) can be resolved via 13C^13C-HSQC or 2D NMR .

Case Study : In 5-bromo-1-methyl-3-nitro-pyrrolo[2,3-b]pyridine synthesis, incomplete nitration due to low HNO3_3 stoichiometry led to unreacted starting material, requiring iterative optimization .

Q. What insights do crystal packing interactions provide for material properties?

  • Hydrogen Bonding : N–H⋯N dimers (2.89 Å) in 5-bromo-1H-pyrrolo[2,3-b]pyridine enhance thermal stability .
  • π-Stacking : Offset aromatic rings (3.5 Å separation) influence solubility and aggregation in DMSO .

Q. How are structure-activity relationship (SAR) studies designed for kinase inhibitors based on this scaffold?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance binding to ATP pockets .
  • Side Chain Effects : 3-Carbaldehyde or 3-hydroxyl groups improve selectivity for JAK2 over JAK1 .
  • In Vitro Assays : IC50_{50} values against kinases (e.g., EGFR, VEGFR) are measured via fluorescence polarization .

Q. SAR Optimization Workflow :

Synthesize derivatives with varied substituents .

Screen against kinase panels.

Use molecular docking (e.g., AutoDock Vina) to rationalize binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.